N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group, a dihydropyrazinone moiety, and a sulfanylacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyrazinone Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.
Formation of the Sulfanylacetamide Linkage: This can be done by reacting the dihydropyrazinone intermediate with a suitable thiol and acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazinone moiety can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide
- N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-13-6-8-14(9-7-13)21-16(23)12-25-17-18(24)22(11-10-20-17)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUXOVDRQXDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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